molecular formula C18H15N3O2 B14531176 Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate CAS No. 62294-77-3

Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate

Cat. No.: B14531176
CAS No.: 62294-77-3
M. Wt: 305.3 g/mol
InChI Key: YXMFDDVNIQCKIP-UHFFFAOYSA-N
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Description

Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate is a chemical compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate typically involves the condensation of quinoxaline-2-carbaldehyde with ethyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.

    Reduction: Formation of quinoxaline-2-methylamine derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit enzymes involved in DNA replication, leading to anticancer effects. Additionally, it can interact with microbial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate can be compared with other quinoxaline derivatives such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: An antibiotic with antitumor properties.

    Levomycin: An antibiotic used to treat bacterial infections.

    Carbadox: An antibiotic used in animal feed to promote growth.

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

62294-77-3

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

ethyl 4-(quinoxalin-2-ylmethylideneamino)benzoate

InChI

InChI=1S/C18H15N3O2/c1-2-23-18(22)13-7-9-14(10-8-13)19-11-15-12-20-16-5-3-4-6-17(16)21-15/h3-12H,2H2,1H3

InChI Key

YXMFDDVNIQCKIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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